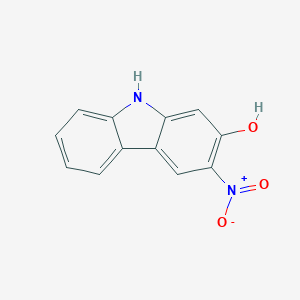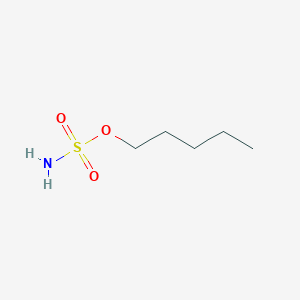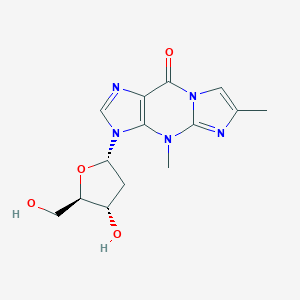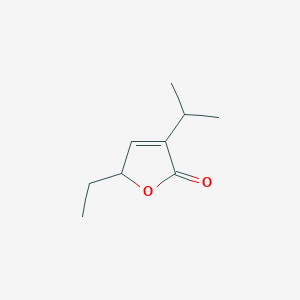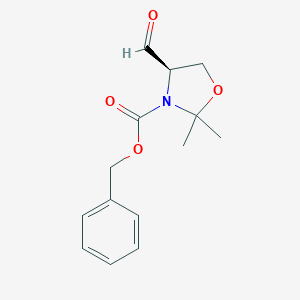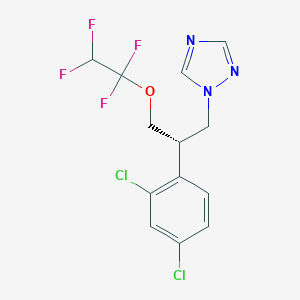
(-)-Tetraconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Tetraconazole is a fungicide that belongs to the class of triazoles. It is a broad-spectrum fungicide that is widely used in agriculture to protect crops from fungal diseases. The chemical formula of (-)-Tetraconazole is C19H17Cl2N3O3, and its molecular weight is 416.26 g/mol.
Wirkmechanismus
(-)-Tetraconazole works by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Ergosterol is essential for maintaining the integrity and permeability of fungal cell membranes. (-)-Tetraconazole binds to the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the accumulation of toxic sterol intermediates and ultimately leads to the death of the fungal cell.
Biochemische Und Physiologische Effekte
(-)-Tetraconazole has been shown to have a range of biochemical and physiological effects on fungal cells. It disrupts the biosynthesis of ergosterol, which affects the permeability and fluidity of fungal cell membranes. This, in turn, affects the uptake of nutrients and the secretion of enzymes and toxins by the fungal cell. (-)-Tetraconazole also affects the production of mycotoxins, which are harmful secondary metabolites produced by some fungi.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-Tetraconazole is a potent fungicide that has been widely used in laboratory experiments to study the molecular mechanisms of fungal diseases. Its broad-spectrum activity and high potency make it a valuable tool for investigating the effects of fungal infections on plant and animal cells. However, (-)-Tetraconazole has some limitations in laboratory experiments. Its toxicity and potential side effects on non-target organisms must be carefully considered, and appropriate safety measures must be taken to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for the research and development of (-)-Tetraconazole. One area of focus is the development of new formulations and delivery methods that improve the efficacy and safety of (-)-Tetraconazole. Another area of research is the investigation of the molecular mechanisms of resistance to (-)-Tetraconazole and the development of new fungicides that overcome this resistance. Finally, (-)-Tetraconazole has potential applications in the treatment of human fungal infections, and further research is needed to explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
(-)-Tetraconazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium, Botrytis, and Alternaria. (-)-Tetraconazole has also been used in scientific research to investigate the molecular mechanisms of fungal diseases and to develop new fungicides.
Eigenschaften
CAS-Nummer |
131320-42-8 |
|---|---|
Produktname |
(-)-Tetraconazole |
Molekularformel |
C13H11Cl2F4N3O |
Molekulargewicht |
372.14 g/mol |
IUPAC-Name |
1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1 |
InChI-Schlüssel |
LQDARGUHUSPFNL-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



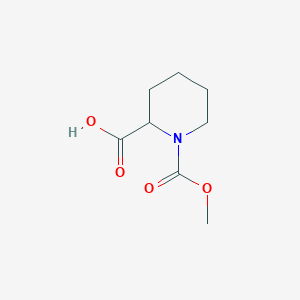
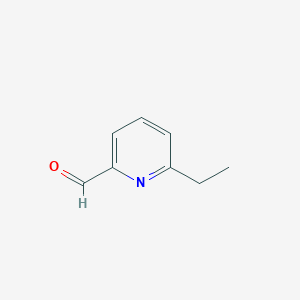
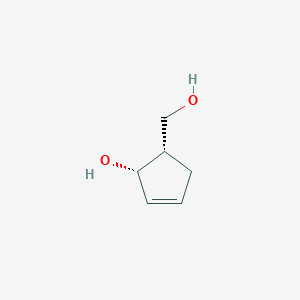
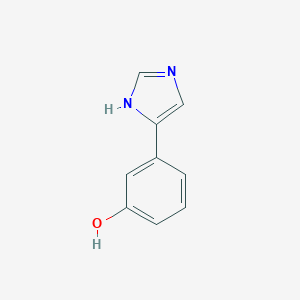
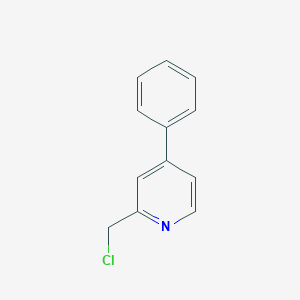
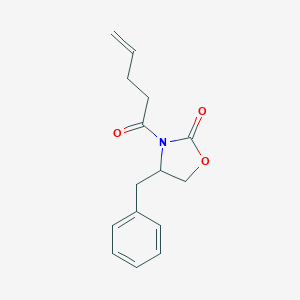
![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
